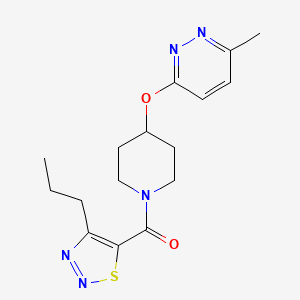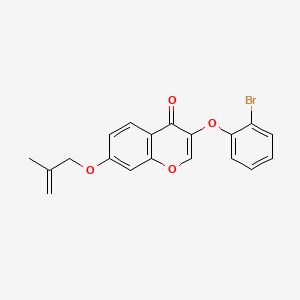
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative that is part of a broader class of compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their clinical and central nervous system (CNS) activities.
Synthesis Analysis
The synthesis of related urea derivatives involves the reaction between imidazol-amines and appropriate isocyanates in dichloromethane, as seen in the synthesis of a series of novel urea derivatives evaluated for their CNS activity . These reactions typically yield the desired urea compounds, which can then be further modified or evaluated for their biological activities.
Molecular Structure Analysis
The molecular structure of a closely related compound, 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea, has been analyzed, revealing a disk-shaped molecule with specific dihedral angles between the imidazole ring and the phenyl and methylbenzene rings . The urea unit in this molecule features anti-oriented N-H atoms, with one of them forming an intramolecular hydrogen bond. This structural information provides insights into the potential conformational properties of the compound .
Chemical Reactions Analysis
The chemical reactions of urea derivatives are not explicitly detailed in the provided papers. However, urea compounds are known to engage in various chemical interactions, including hydrogen bonding, which is crucial for their biological activities. For instance, the related compound forms helical supramolecular chains via N-H...N(imidazole) hydrogen bonds in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure, including factors such as lipophilicity, polar surface area, molecular volume, and mass. These properties are significant in determining the ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics of the compounds. For example, the CNS activity of certain urea derivatives has been attributed to their favorable ADMET properties, such as higher lipophilicity and good blood-brain permeation .
科学的研究の応用
Novel Synthesis and Characterization
- Novel phosphoranes containing urea derivatives were synthesized and characterized, showcasing the versatility of urea in forming chemoselective reactions and potential for further chemical modifications (Afshar & Islami, 2009).
- Studies on the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system from ureas reveal the potential for creating complex molecular structures through thermal decomposition or treatment with base, further expanding the utility of urea derivatives in chemical synthesis (Petridou-Fischer & Papadopoulos, 1984).
Catalytic Applications
- Imidazol-2-ylidenes, related to the target compound by their imidazole structure, were found to be efficient catalysts in transesterification and acylation reactions, suggesting potential catalytic applications for similar structures (Grasa, Gueveli, Singh, & Nolan, 2003).
Hydrogel Formation
- Research into hydrogels formed by urea derivatives highlighted the impact of anion identity on the gels' physical properties, offering insights into the design of tunable material properties for various applications (Lloyd & Steed, 2011).
Molecular Rearrangement
- The molecular rearrangement of certain 1-substituted ureas under specific conditions has led to the discovery of new indole and imidazolinone derivatives, demonstrating the reactive flexibility of urea compounds for generating novel chemical entities (Klásek, Lyčka, & Holčapek, 2007).
Green Chemistry
- The synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as a green ionic liquid catalyst for solvent-free synthesis of dihydropyrimidinones underscores the importance of developing environmentally friendly catalysts derived from imidazole and urea (Sajjadifar, Nezhad, & Darvishi, 2013).
特性
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c1-10-18-5-7-21(10)8-6-19-13(22)20-12-4-2-3-11(9-12)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUIDMADOGLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)